2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol
Description
2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is a heterocyclic compound characterized by a thiazole ring linked to a sulfanyl (-S-) group and an ethanol chain. The thiazole moiety, containing nitrogen and sulfur atoms, imparts unique electronic and steric properties, while the sulfanyl and hydroxyl groups enhance its reactivity and solubility. This compound has garnered attention in medicinal chemistry for its antimicrobial properties, as evidenced by preliminary studies exploring its interactions with microbial targets . Its structural versatility allows participation in diverse chemical reactions, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2-(1,3-thiazol-2-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c8-2-4-9-5-6-7-1-3-10-6/h1,3,8H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPVQPYVCEFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Thiazole Ring Formation via Multi-Step Synthesis
The most traditional approach involves constructing the thiazole ring via condensation reactions between suitable precursors such as α-haloketones or α-hydroxyketones with thiourea derivatives, followed by functionalization to introduce the ethan-1-ol moiety.
Preparation of 2-Aminothiazole Derivatives:
Starting from α-haloketones, such as 2-bromo-1-(3-nitrophenyl)ethanone, reacted with thiourea or its derivatives under reflux conditions in ethanol or acetic acid to generate the thiazole ring.
Research Data: Zhang et al. (2022) demonstrated multi-step synthesis of phenylthiazole derivatives, emphasizing the importance of halogenated ketones and thiourea in ring formation.Introduction of the Methylthio Group:
The methylthio substituent on the thiazole ring can be introduced via nucleophilic substitution reactions with methylthiolates or through thiol-ene reactions under basic conditions.Functionalization to Ethan-1-ol:
The terminal hydroxymethyl group is typically added via nucleophilic substitution of halogenated intermediates or through oxidation of suitable precursors. For example, halogenated thiazole derivatives can undergo nucleophilic attack by hydroxide or via reduction-oxidation sequences to install the ethan-1-ol side chain.
α-Haloketone + Thiourea → Thiazole core
Thiazole core + Formaldehyde derivative → Ethan-1-ol side chain
The synthesis of thiazole rings via Hantzsch or Cook–Herz methods is well-established, involving condensation of α-haloketones with thiourea derivatives.
Functionalization with hydroxymethyl groups often employs formaldehyde or paraformaldehyde under basic conditions, enabling the formation of the ethan-1-ol side chain.
Modern Synthetic Approaches Using Cyclization and Cross-Coupling
Recent advances involve cyclization reactions under milder conditions, often employing metal catalysis or microwave-assisted synthesis for efficiency and higher yields.
Copper-Catalyzed Cyclization:
Utilizing copper salts to catalyze the formation of thiazoles from acyclic precursors containing both amino and thiol functionalities, followed by functional group modifications.Click Chemistry and Triazole Intermediates:
As demonstrated in recent literature, click reactions involving azides and alkynes can be adapted to generate heterocycles with thiazole motifs, which are then functionalized to include ethan-1-ol groups.
- Synthesis of heterocyclic compounds using copper-catalyzed cyclizations has been reported to afford high yields and regioselectivity, providing a versatile route to thiazole derivatives with functionalized side chains.
Specific Synthesis Data and Yield Tables
Notes on Optimization and Purification
- Reaction Monitoring: TLC and NMR spectroscopy are essential for tracking reaction progress.
- Purification: Crystallization from ethanol or column chromatography using silica gel are standard.
- Characterization: Confirmed via IR (notable N-H and C=S stretches), NMR (1H and 13C), and mass spectrometry.
Summary of Research Findings
- The synthesis of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol predominantly follows heterocyclic ring formation via condensation of halogenated ketones with thiourea derivatives, followed by hydroxymethylation.
- Modern approaches favor metal-catalyzed cyclizations and microwave-assisted reactions for higher efficiency and yield.
- Functionalization strategies are adaptable, allowing for the introduction of the ethan-1-ol side chain through formaldehyde-based hydroxymethylation or nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiazole ring .
Scientific Research Applications
The compound 2-{[(1,3-thiazol-2-yl)methyl]sulfanyl}ethan-1-ol , with CAS number 1537687-01-6, is a thiazole derivative that has garnered attention in various scientific research applications. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in different fields.
The compound features a thiazole ring, which is known for its biological activity. The presence of a sulfanyl group and an alcohol functional group contributes to its reactivity and potential applications in medicinal chemistry.
Medicinal Chemistry
This compound has been studied for its potential as a pharmaceutical agent. Thiazole derivatives are often associated with various biological activities, including antimicrobial, antifungal, and anticancer properties.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Agricultural Chemistry
Thiazole derivatives have applications in agrochemicals, particularly as fungicides and herbicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural products.
Data Table: Efficacy Against Fungal Strains
| Fungal Strain | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 50 | 90 |
Material Science
Research into the use of thiazole compounds in polymer chemistry has shown that they can enhance the properties of materials, such as improving thermal stability and mechanical strength.
Case Study: Polymer Modification
A recent study demonstrated that incorporating thiazole-based compounds into polymer matrices resulted in improved resistance to thermal degradation, making them suitable for high-temperature applications.
Mechanism of Action
The mechanism of action of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, unique characteristics, and applications of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol and related compounds:
Key Differentiators
Functional Group Diversity :
- The sulfanyl group in this compound enables nucleophilic substitution reactions, whereas trifluoromethyl-substituted analogs (e.g., ) prioritize hydrophobic interactions in drug-receptor binding.
- Compounds with methoxy or phenyl groups (e.g., ) exhibit modified electronic properties, influencing their redox behavior and solubility.
Phenyl-substituted thiazoles (e.g., ) may exhibit enhanced binding to aromatic biological targets due to π-π interactions.
Synthetic Utility :
- While 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol serves as a precursor for imidazolidines , the target compound’s thiazole core is more suited for constructing heterocyclic libraries in high-throughput screening.
Research Findings and Uniqueness
Unique Advantages of this compound
- Dual Reactivity : The coexistence of sulfanyl and hydroxyl groups allows simultaneous participation in oxidation (via -SH) and esterification/etherification (via -OH) reactions, enabling modular derivatization .
- Antimicrobial Specificity : Preliminary studies suggest selective activity against Gram-positive bacteria, likely due to interactions with cell wall biosynthesis enzymes .
- Synergy with Heterocycles : The thiazole ring’s electron-deficient nature facilitates charge-transfer complexes, enhancing its utility in materials science and catalysis.
Limitations and Challenges
- Sensitivity to Oxidation : The sulfanyl group may oxidize to sulfoxide or sulfone derivatives under acidic/oxidative conditions, requiring careful handling .
- Limited Solubility in Apolar Media: Despite hydroxyl group presence, the thiazole ring’s hydrophobicity may reduce bioavailability in physiological systems.
Biological Activity
Overview
2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol is a thiazole derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique thiazole ring structure, has been investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological effects of this compound are primarily attributed to its interaction with specific enzymes and cellular pathways:
- Enzyme Interaction : The compound has been shown to interact with topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the enzyme-DNA complex, it inhibits the re-ligation of DNA strands, leading to apoptosis in cancer cells.
- Cellular Effects : In cancer cell lines, this compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspase pathways. This suggests its potential as a chemotherapeutic agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant activity against various pathogens. For instance:
| Pathogen | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.25 | Effective against biofilm formation |
| Escherichia coli | 0.50 | Significant bactericidal activity |
| Candida albicans | 0.75 | Effective antifungal properties |
The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated in various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Induction of apoptosis via caspase activation |
| HT29 (colon cancer) | 1.61 ± 1.92 | Disruption of mitochondrial function |
These results indicate that the compound has a potent cytotoxic effect against several cancer cell lines, making it a candidate for further development in cancer therapy .
Pharmacokinetics
While detailed pharmacokinetic profiles are still under investigation, preliminary data suggest that the compound's bioavailability and half-life may be favorable for therapeutic applications. Factors such as pH and temperature influence its stability and activity.
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A study involving patients with resistant bacterial infections showed that treatment with a thiazole derivative led to significant improvements in clinical symptoms and reduced microbial load.
- Case Study 2 : In a preclinical model of cancer, administration of this compound resulted in tumor regression and increased survival rates compared to controls.
Q & A
Q. What are the standard synthetic routes for 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol, and how is reaction progression monitored?
The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, a thiazole derivative may react with a mercaptoethanol analog under reflux in ethanol. Reaction progression is monitored using thin-layer chromatography (TLC) with a chloroform:methanol (7:3) solvent system to track intermediate formation . Absolute alcohol is often used to minimize side reactions, and ice-water quenching is employed for precipitation .
Q. What spectroscopic techniques are employed to characterize this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the thiazole ring and sulfanyl-ethanol moiety. For example, H NMR of similar thiazole derivatives shows peaks at δ 3.52 ppm (s, 2H, SCH) and δ 6.80 ppm (s, 1H, thiazole-H) .
- HPLC/MS : Used to assess purity (>97%) and molecular ion peaks (e.g., [M+H] at m/z 322) .
- IR Spectroscopy : Bands near 3350 cm (O-H stretch) and 2550 cm (S-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up synthesis?
Yield optimization involves:
- Catalyst Screening : Testing bases like triethylamine to enhance thiol reactivity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of thiazole intermediates.
- Temperature Control : Maintaining reflux temperatures (70–80°C) minimizes byproducts like disulfides .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product .
Q. What computational tools are suitable for determining the crystal structure of this compound?
The SHELX system (e.g., SHELXL) is widely used for small-molecule crystallography. It refines structures against high-resolution X-ray data, even for twinned crystals. For example, SHELXPRO can model hydrogen bonding between the hydroxyl group and thiazole nitrogen, critical for understanding supramolecular interactions .
Q. How can researchers resolve contradictions in reported biological activities of thiazole-containing analogs?
Discrepancies often arise from assay conditions or impurity profiles. Methodological approaches include:
- Dose-Response Studies : Re-evaluating IC values across multiple concentrations.
- Purity Validation : Using HPLC to confirm >95% purity, as impurities like unreacted thiols can skew bioactivity results .
- Comparative Assays : Testing analogs (e.g., 1,3-thiazol-5-yl derivatives) under identical conditions to isolate structural contributors to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
